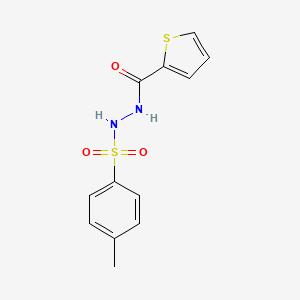
4-methyl-N'-(2-thienylcarbonyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide is a chemical compound with the molecular formula C12H12N2O3S2 and a molecular weight of 296.369 g/mol It is known for its unique structure, which includes a thienylcarbonyl group attached to a benzenesulfonohydrazide moiety
Preparation Methods
The synthesis of 4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 2-thiophenecarboxaldehyde. The reaction is carried out under acidic or basic conditions, often using solvents such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Scientific Research Applications
4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-methyl-N’-(2-thienylcarbonyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
4-methyl-N’-(propan-2-ylidene)benzenesulfonohydrazide: This compound has a similar sulfonohydrazide structure but with a different substituent on the hydrazide group.
4-methyl-N’-(1-phenylethylidene)benzenesulfonohydrazide: Another similar compound with a phenylethylidene group instead of the thienylcarbonyl group.
N-(2-formylphenyl)-4-methylbenzenesulfonamide: This compound has a formyl group attached to the phenyl ring, providing different reactivity and applications.
Properties
Molecular Formula |
C12H12N2O3S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N'-(4-methylphenyl)sulfonylthiophene-2-carbohydrazide |
InChI |
InChI=1S/C12H12N2O3S2/c1-9-4-6-10(7-5-9)19(16,17)14-13-12(15)11-3-2-8-18-11/h2-8,14H,1H3,(H,13,15) |
InChI Key |
IJZAWWJVJYWNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















